molecular formula C27H27N3O6 B585461 Dehydro Barnidipine CAS No. 172331-68-9

Dehydro Barnidipine

Cat. No.: B585461
CAS No.: 172331-68-9
M. Wt: 489.528
InChI Key: DFWOMDUVXAUTRY-QFIPXVFZSA-N
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Description

Dehydro Barnidipine is a derivative of Barnidipine, a calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its ability to relax blood vessels, thereby reducing blood pressure. This compound is known for its high affinity for calcium channels in the smooth muscle cells of the vascular wall .

Mechanism of Action

Target of Action

Dehydro Barnidipine, also known as Barnidipine, is a calcium channel blocker . It primarily targets the L-type calcium channels of the smooth muscle cells in the vascular wall . These channels play a crucial role in regulating the contraction and dilation of blood vessels.

Mode of Action

Barnidipine interacts with its targets by binding to the L-type calcium channels with high affinity . This binding inhibits the influx of calcium ions into the cells, leading to the relaxation of the smooth muscle cells in the vascular wall . The result is a reduction in peripheral vascular resistance, which helps lower blood pressure .

Biochemical Pathways

The primary metabolic pathways of Barnidipine are oxidation of the dihydropyridine ring and ester hydrolysis of the side chain . These metabolic reactions are mediated by the CYP3A isoenzyme family . The metabolites formed through these pathways are pharmacologically inactive .

Pharmacokinetics

Barnidipine is a highly lipophilic molecule, which allows it to accumulate in the cell membrane . This characteristic contributes to its slow onset of action and long-lasting effects . After oral administration, the concentration curve of unmetabolized Barnidipine exhibits two peaks, one at 1 hour and the other at 6 hours .

Result of Action

The molecular and cellular effects of Barnidipine’s action primarily involve the reduction of blood pressure. By inhibiting the influx of calcium ions into the smooth muscle cells of the vascular wall, Barnidipine causes these cells to relax . This relaxation leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure .

Action Environment

The action, efficacy, and stability of Barnidipine can be influenced by various environmental factors. For instance, the drug’s lipophilicity allows it to accumulate in cell membranes, which can be affected by the lipid composition of these membranes . Additionally, the metabolic pathways of Barnidipine are mediated by the CYP3A isoenzyme family , the activity of which can be influenced by factors such as diet, age, and the presence of other drugs .

Biochemical Analysis

Biochemical Properties

Dehydro Barnidipine, like Barnidipine, interacts with calcium channels, particularly the L-type slow channels of smooth muscle cells found in the vascular wall . This interaction plays a crucial role in its function as a calcium antagonist. The compound shows a high degree of pharmacological selectivity due to its single optical isomer composition .

Cellular Effects

This compound influences cell function primarily through its interaction with calcium channels. By blocking these channels, it reduces peripheral resistance and lowers blood pressure . It has been reported that the antihypertensive effects of Barnidipine are maintained during the entire 24-hour dose interval .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cell . This inhibition of calcium ion flow leads to a reduction in muscle contraction in the vascular wall, resulting in vasodilation and a decrease in blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a gradual onset of action and is well-tolerated in patients . It does not produce reflex tachycardia

Metabolic Pathways

This compound, like Barnidipine, is likely involved in the calcium signaling pathway due to its role as a calcium channel blocker

Transport and Distribution

Barnidipine and its metabolites are metabolized into feces (60%), urine (40%), and breath (1%) It is expected that this compound would have a similar distribution

Subcellular Localization

As a calcium channel blocker, it is likely to be localized in the cell membrane where it can interact with calcium channels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Barnidipine involves multiple steps, including the preparation of intermediates and chiral resolution. One common method involves the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures . The process includes several purification steps to ensure the desired optical isomer is obtained.

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Dehydro Barnidipine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Dehydro Barnidipine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dehydro Barnidipine is unique due to its specific chiral configuration, which provides a high degree of pharmacological selectivity. Unlike some other calcium channel blockers, it does not produce reflex tachycardia, making it a preferred choice for certain patient populations .

Properties

IUPAC Name

3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWOMDUVXAUTRY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747439
Record name (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172331-68-9
Record name (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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